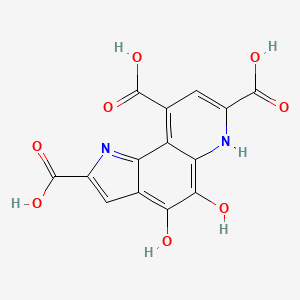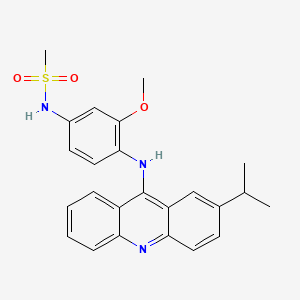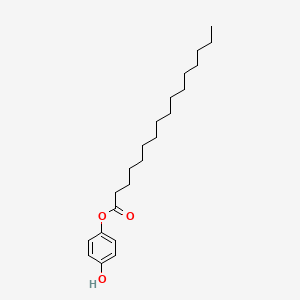
4-Hydroxyphenyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyphenyl hexadecanoate is an organic compound that belongs to the class of esters It is derived from hexadecanoic acid (palmitic acid) and 4-hydroxyphenol (hydroquinone)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxyphenyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid with 4-hydroxyphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyphenyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl hexadecanoates.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Wirkmechanismus
The mechanism of action of 4-hydroxyphenyl hexadecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release hexadecanoic acid and 4-hydroxyphenol, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenyl octadecanoate: Similar structure but with an octadecanoic acid (stearic acid) moiety.
4-Hydroxyphenyl dodecanoate: Contains a dodecanoic acid (lauric acid) moiety.
4-Hydroxyphenyl butanoate: Contains a butanoic acid (butyric acid) moiety.
Uniqueness
4-Hydroxyphenyl hexadecanoate is unique due to its specific chain length and the presence of both a hydroxyl group and an ester group. This combination of functional groups allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways.
Eigenschaften
CAS-Nummer |
83791-08-6 |
|---|---|
Molekularformel |
C22H36O3 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) hexadecanoate |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)25-21-18-16-20(23)17-19-21/h16-19,23H,2-15H2,1H3 |
InChI-Schlüssel |
ZMWJEKFRMJKWRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


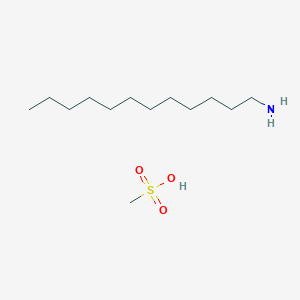

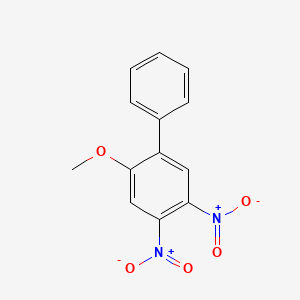
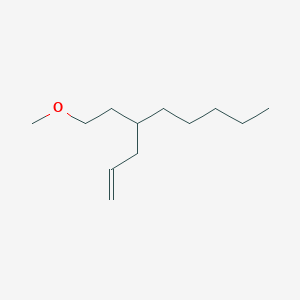
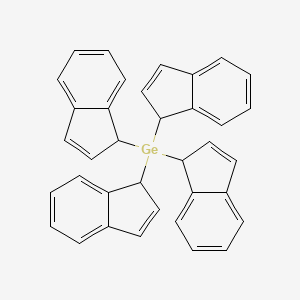
silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
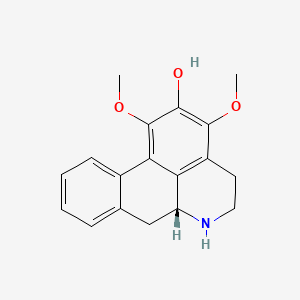
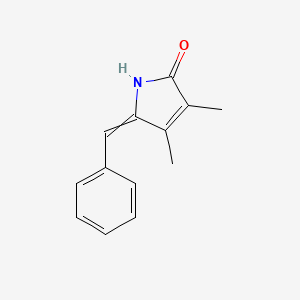
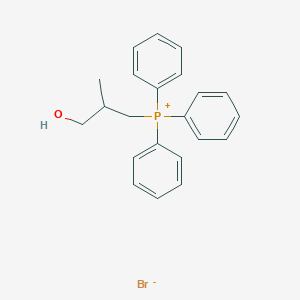

![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
